molecular formula C14H14S B107772 2,4-Dimethylphenyl phenyl sulfide CAS No. 16704-47-5

2,4-Dimethylphenyl phenyl sulfide

Cat. No.: B107772
CAS No.: 16704-47-5
M. Wt: 214.33 g/mol
InChI Key: IDWAROOLSBWYOC-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl phenyl sulfide is an organic compound with the molecular formula C14H14S. It is characterized by a phenyl group attached to a sulfur atom, which is further connected to a 2,4-dimethylphenyl group. This compound is typically a white to pale yellow solid and is soluble in organic solvents such as ether and acetone, but insoluble in water .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2,4-Dimethylphenyl phenyl sulfide are not well-studied. It is known that sulfides can participate in various biochemical reactions. They can act as nucleophiles, reacting with electrophiles in nucleophilic substitution reactions

Cellular Effects

For example, hydrogen sulfide (H2S), a simple inorganic sulfide, is known to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Sulfides can exert their effects at the molecular level through various mechanisms. For instance, they can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

For example, they can undergo degradation, and their long-term effects on cellular function can be observed in in vitro or in vivo studies .

Metabolic Pathways

Sulfides can be involved in various metabolic pathways, interacting with enzymes and cofactors and affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethylphenyl phenyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of phenylthiol with 2,4-dimethylbromobenzene. This reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylphenyl phenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dimethylphenyl phenyl sulfide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies involving sulfur-containing compounds and their biological activities.

    Medicine: Research into its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both phenyl and 2,4-dimethylphenyl groups, which influence its reactivity and make it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

2,4-dimethyl-1-phenylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWAROOLSBWYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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